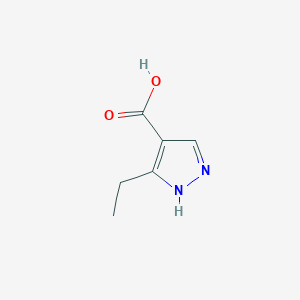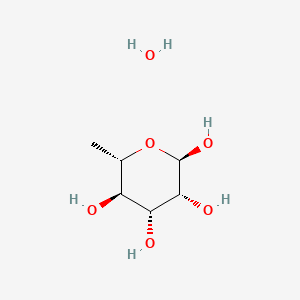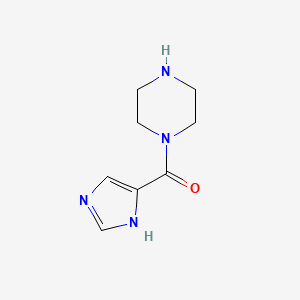
5-ethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two adjacent nitrogen atoms . They are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The 3D structure of similar compounds can be viewed using computational chemistry tools .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary depending on their specific structure. For example, ethyl 5-amino-1-methylpyrazole-4-carboxylate has a predicted boiling point of 268.1±20.0 °C and a predicted density of 1.29±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Results
Agrochemistry
Results
Material Science
Results
Coordination Chemistry
Results
Organic Synthesis
Results
Photophysical Studies
Methods of Application
Fungicide Development
Results
Some derivatives exhibited over 90% inhibition against pathogens like Alternaria solani and Fusarium oxysporum at certain concentrations. One compound, in particular, showed complete in vivo protective antifungal activity against A. solani on tomatoes .
Synthesis and Properties Enhancement
Methods of Application
Results: The advancements in the synthesis of pyrazole derivatives have led to the creation of compounds with significant industrial and pharmaceutical importance .
Biological Activity Studies
Methods of Application
Results: Noteworthy biological properties have been observed, indicating the potential for these compounds in therapeutic applications .
Herbicide Synthesis
Methods of Application
Results: These derivatives have been effective in weed control, contributing to better management of agricultural lands .
Catalysis
Methods of Application
Results: These catalysts have been effective in facilitating reactions such as cross-coupling and hydrogenation, leading to the efficient synthesis of target molecules .
Analytical Chemistry
Methods of Application
Results: The assays have shown sensitivity and selectivity towards specific analytes, making them useful tools in analytical applications .
Environmental Science
Methods of Application
Results: Initial studies indicate that these compounds can effectively reduce the concentration of certain pollutants, aiding in environmental clean-up efforts .
Nanotechnology
Methods of Application
Results: Nanoparticles synthesized using this compound have shown promising properties for use in drug delivery systems and electronic devices .
Neurochemistry
Methods of Application
Results: Some derivatives have shown potential as modulators of neurotransmitter systems, which could lead to new treatments for neurological disorders .
Photodynamic Therapy
Methods of Application
Results: Preliminary results suggest that some derivatives can effectively generate cytotoxic species upon light activation, indicating potential as PDT agents .
These applications demonstrate the versatility of “5-ethyl-1H-pyrazole-4-carboxylic acid” in various scientific fields. For the latest research and detailed methodologies, it is advisable to consult specialized scientific literature and databases. The references provided here can serve as a starting point for further exploration .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-ethyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSKPMMPOGGMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629679 | |
| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1007541-72-1 | |
| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)





